![molecular formula C21H30N2O3 B12507377 1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester](/img/structure/B12507377.png)
1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a phenylmethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with phenylmethanol to form the phenylmethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or ester derivatives.
Aplicaciones Científicas De Investigación
1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Pyrrolidinecarboxylic acid, 4-[3-[[6-(aminosulfonyl)-2-pyridinyl]amino]propyl]-2,2-dimethyl-, 1,1-dimethylethyl ester
- 1-Pyrrolidinecarboxylic acid, 2-(4-chloro-5,6,7,8-tetrahydro-6,6-dimethyl-2-quinazolinyl)-, phenylmethyl ester
Uniqueness
1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester is unique due to the presence of both a morpholine ring and a phenylmethyl ester group, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Propiedades
Fórmula molecular |
C21H30N2O3 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
benzyl 2-[3-(2,6-dimethylmorpholin-4-yl)prop-1-enyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O3/c1-17-14-22(15-18(2)26-17)12-6-10-20-11-7-13-23(20)21(24)25-16-19-8-4-3-5-9-19/h3-6,8-10,17-18,20H,7,11-16H2,1-2H3 |
Clave InChI |
NRNDWLWGGKQKAO-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)CC=CC2CCCN2C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12507295.png)
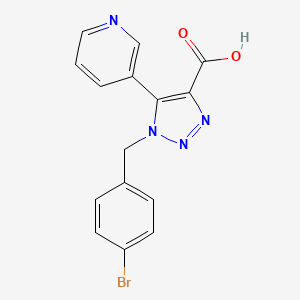
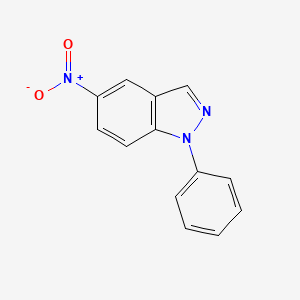

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)
![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
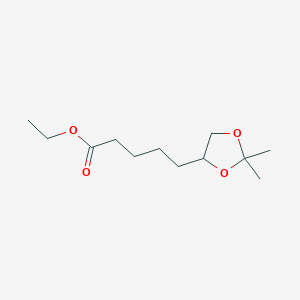
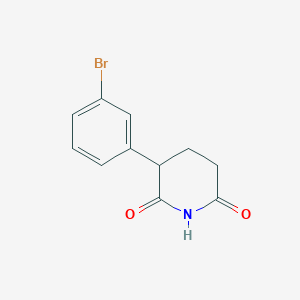
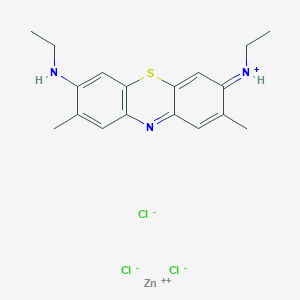
![{5-[Bis(3,5-dimethylphenyl)(hydroxy)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}bis(3,5-dimethylphenyl)methanol](/img/structure/B12507337.png)
![Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate](/img/structure/B12507345.png)

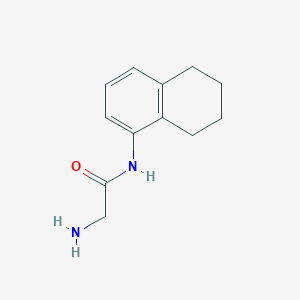
![[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12507357.png)
